molecular formula C16H16F3NO2S B7737138 m-3M3FBS CAS No. 9013-93-8

m-3M3FBS

Cat. No.: B7737138
CAS No.: 9013-93-8
M. Wt: 343.4 g/mol
InChI Key: ZIIUUSVHCHPIQD-UHFFFAOYSA-N
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Description

m-3M3FBS: (2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide) is a potent activator of phospholipase C (PLC). This compound is known for its ability to stimulate superoxide generation, increase intracellular calcium concentration, and induce inositol phosphate production in various cell lines . It has been widely used in scientific research to study PLC signaling pathways and their implications in various biological processes.

Mechanism of Action

Target of Action

The primary target of m-3M3FBS is Phospholipase C (PLC) . PLC is a crucial enzyme required for effective signal transduction and leukocyte activation . It plays a pivotal role in the conversion of extracellular stimuli into intracellular signals that result in leukocyte activation .

Mode of Action

This compound is a potent activator of PLC . It directly stimulates PLC activity, leading to a series of intracellular changes . The activation of PLC by this compound enhances the bactericidal activity and hydrogen peroxide production of neutrophils . It also stimulates superoxide generation, upregulates intracellular calcium concentration, and stimulates inositol phosphate generation in various cell lines .

Biochemical Pathways

The activation of PLC by this compound affects several biochemical pathways. It enhances the production of IFN-γ and IL-12 while inhibiting the production of pro-septic TNF-α and IL-1β . This modulation of cytokine production can influence the progression of inflammatory diseases like sepsis . Furthermore, this compound stimulates the PLC-mediated intracellular calcium release, inositol phosphates production, and superoxide generation .

Pharmacokinetics

It’s known that this compound can be effectively used in vivo, as demonstrated in a mouse sepsis model .

Result of Action

The activation of PLC by this compound has several molecular and cellular effects. It significantly attenuates vital organ inflammation, widespread immune cell apoptosis, and mortality in a mouse sepsis model . It also induces apoptosis in certain cell types, such as monocytic leukemia cells .

Action Environment

It’s known that this compound can exert its effects in various cell types, indicating its broad applicability .

Preparation Methods

The synthesis of m-3M3FBS involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

m-3M3FBS undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

m-3M3FBS has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

m-3M3FBS is unique in its ability to specifically activate phospholipase C without affecting other signaling pathways. Similar compounds include:

These compounds are used to dissect the specific roles of PLC in various biological processes and to develop targeted therapeutic strategies.

Properties

IUPAC Name

2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S/c1-10-7-11(2)15(12(3)8-10)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIUUSVHCHPIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354009
Record name m-3M3FBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200933-14-8, 9013-93-8
Record name 2,4,6-Trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200933148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phospholipase
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-3M3FBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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